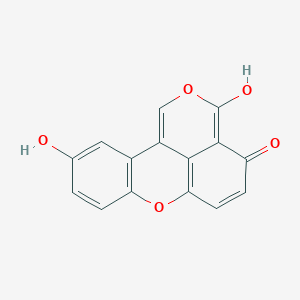
sparstolonin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
スパルストロニンBは、水生ハーブであるSparganium stoloniferumとScirpus yagaraの塊茎から単離された天然のイソクマリン化合物です。 強力な抗炎症作用、抗血管新生作用、および抗ウイルス作用により、注目を集めています .
準備方法
合成ルートと反応条件: スパールストロニンBは、市販の化合物から出発して、一連の化学反応によって合成することができます。 合成ルートは、通常、環化反応によるイソクマリンコア構造の形成を伴い、その後、最終生成物を得るために特定の官能基の修飾が行われます .
工業的製造方法: スパールストロニンBの工業的製造は、主にSparganium stoloniferumなどの植物源からの抽出を伴います。 抽出プロセスには、溶媒抽出、クロマトグラフィーによる精製、および高純度のスパールストロニンBを得るための結晶化が含まれます .
化学反応の分析
反応の種類: スパールストロニンBは、次のようなさまざまな化学反応を起こします。
酸化: さまざまな誘導体に変換することができます。 これらの誘導体は、異なる生物活性を示す可能性があります。
還元: 還元反応は官能基を修飾することができ、薬理作用を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物は、一般的に官能基が修飾されたスパールストロニンBの誘導体であり、それらは生物活性を高めたり変更したりするために、さらに研究することができます .
科学的研究の応用
スパールストロニンBは、科学研究において幅広い用途があります。
化学: イソクマリン化学の研究と新しい合成方法の開発のためのモデル化合物として役立ちます。
生物学: トール様受容体(TLR)シグナル伝達を調節する能力により、細胞経路とメカニズムの調査に使用されます。
医学: スパールストロニンBは、その抗炎症作用、抗血管新生作用、および抗ウイルス作用により、炎症性疾患、がん、およびウイルス感染症の治療に有望な結果を示しています
作用機序
スパールストロニンBは、主にトール様受容体2および4(TLR2およびTLR4)の拮抗作用によって効果を発揮します。 この阻害は、MyD88依存性経路を含む下流のシグナル伝達経路をブロックし、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化を抑制し、インターロイキン-1β(IL-1β)、インターロイキン-6(IL-6)、および腫瘍壊死因子-α(TNF-α)などの炎症性サイトカインの産生を減少させます .
類似化合物:
クルクミン: 抗炎症作用と抗がん作用を持つ別の天然化合物です。
レスベラトロール: 抗炎症作用と抗酸化作用で知られています。
エピガロカテキンガレート(EGCG): 抗炎症作用と抗がん作用を持つ緑茶ポリフェノールです.
スパールストロニンBの独自性: スパールストロニンBは、TLR2とTLR4に対する特異的な拮抗作用を持つことで、より広範囲の、または異なる作用機序を持つ他の化合物とは異なります。 これらの受容体を選択的に阻害する能力は、炎症性経路の研究と標的治療薬の開発における貴重なツールとなっています .
類似化合物との比較
Curcumin: Another natural compound with anti-inflammatory and anti-cancer properties.
Resveratrol: Known for its anti-inflammatory and antioxidant effects.
Epigallocatechin gallate (EGCG): A green tea polyphenol with anti-inflammatory and anti-cancer activities.
Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .
生物活性
Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.
This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.
Key Mechanisms:
- Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .
- Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .
- Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .
1. Rheumatoid Arthritis
A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .
2. Spinal Cord Injury
In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .
3. Cancer
Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.
Case Studies
特性
IUPAC Name |
4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPDHLFGNQEASI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














